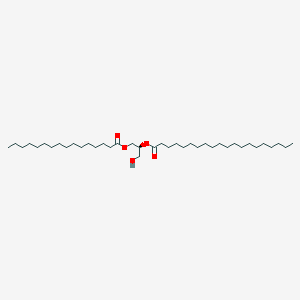![molecular formula C17H11ClFN3O2 B1241119 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide CAS No. 361436-79-5](/img/structure/B1241119.png)
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
Vue d'ensemble
Description
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide (PPPA) is a novel structural analog of the state-dependent Na+ channel blocker V102862 . It is a potent, broad-spectrum state-dependent sodium channel blocker used for treating pain states . It has a molecular formula of C17H11ClFN3O2 .
Molecular Structure Analysis
The molecular structure of 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide consists of a pyrimidine ring attached to a carboxamide group and a phenyl ring, which is further attached to another phenyl ring through an ether linkage . The second phenyl ring has chlorine and fluorine substituents .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H11ClFN3O2 and an average mass of 343.740 Da . Its monoisotopic mass is 343.052368 Da .Applications De Recherche Scientifique
1. Role in Inhibiting NF-kappaB and AP-1 Gene Expression
Research has shown that compounds structurally related to 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide can inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This inhibition is linked to specific substitutions on the pyrimidine ring, with some modifications improving cellular activity and oral bioavailability (Palanki et al., 2000).
2. Importance in Antitumor Drug Synthesis
This compound serves as an important intermediate in the synthesis of various antitumor drugs. It's particularly significant in the production of small molecular inhibitors targeting cancer. The synthetic process involves multiple steps, starting from a different pyrimidine derivative and proceeding through acylation and nucleophilic substitution (Gan et al., 2021).
3. Role in Kinase Inhibition for Cancer Therapy
Compounds structurally similar to 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide have been identified as potent and selective Met kinase inhibitors. These inhibitors demonstrate significant efficacy in in vivo models, leading to their advancement into clinical trials for cancer treatment (Schroeder et al., 2009).
4. Utilization as P2Y12 Antagonists
Research on pyrimidine-4-carboxamide analogs has led to the development of potent P2Y12 antagonists. These compounds have shown remarkable ex vivo potency in inhibiting platelet aggregation, highlighting their potential therapeutic application in cardiovascular diseases (Caroff et al., 2014).
5. Synthesis and Evaluation as Kinase Inhibitors
A series of 4-(2-fluorophenoxy)quinoline derivatives containing a moiety similar to 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide have been synthesized and evaluated for their anticancer activities. These compounds displayed moderate to excellent antiproliferative activity against various cancer cell lines, indicating their potential as multitargeted receptor tyrosine kinase inhibitors (Li et al., 2013).
Mécanisme D'action
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide acts as a state-dependent sodium channel blocker . It is approximately 1000 times more potent, has 2000-fold faster binding kinetics, and ≥10-fold higher levels of state dependence than other sodium channel blockers like carbamazepine (CBZ) and lamotrigine (LTG) .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-11-3-6-15(13(19)9-11)24-12-4-1-10(2-5-12)17-21-8-7-14(22-17)16(20)23/h1-9H,(H2,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVELBYZQRWPJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)N)OC3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432389 | |
| Record name | 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
361436-79-5 | |
| Record name | 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B1241038.png)
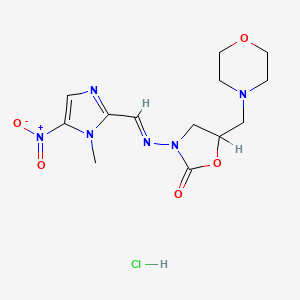
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241042.png)
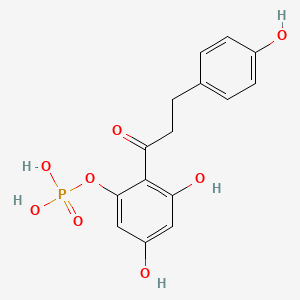
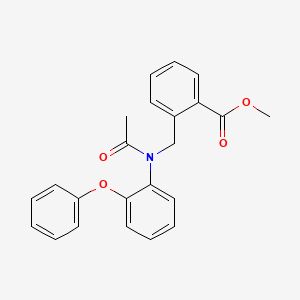
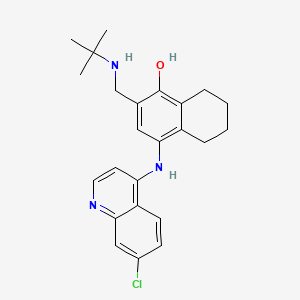

![1,3,3,5-Tetramethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1241049.png)
![4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-[1,3]oxathiolan-2-yl]-benzoic acid](/img/structure/B1241050.png)
![4-Amino-5-chloro-N-(1-{4-[4-(dimethylamino)-1-piperidinyl]-4-oxobutyl}-3-methoxy-4-piperidinyl)-2-methoxybenzamide](/img/structure/B1241054.png)

